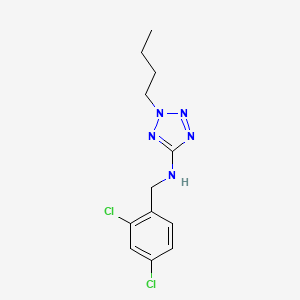![molecular formula C16H17Cl2N5O B11298706 2-butyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B11298706.png)
2-butyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound with a unique structure that combines a butyl group, a dichlorophenyl-furan moiety, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the substitution reaction where the dichlorophenyl group is introduced to the furan ring using reagents like dichlorobenzene.
Tetrazole Ring Formation: The tetrazole ring is formed through a cycloaddition reaction involving azide and nitrile compounds.
Final Coupling: The butyl group is introduced through an alkylation reaction, and the final coupling of all components is achieved under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups to the dichlorophenyl moiety.
Scientific Research Applications
2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)THIAZOL-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE: Similar structure but with a thiazole ring instead of a furan ring.
2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)PYRIDIN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE provides unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C16H17Cl2N5O |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-butyl-N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C16H17Cl2N5O/c1-2-3-8-23-21-16(20-22-23)19-10-12-5-7-15(24-12)13-6-4-11(17)9-14(13)18/h4-7,9H,2-3,8,10H2,1H3,(H,19,21) |
InChI Key |
UJCLPOFFLJYPAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11298629.png)
![5-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11298633.png)

![1-methyl-N~6~-(4-methylbenzyl)-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11298640.png)
![N-(4-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide](/img/structure/B11298641.png)
![2-[(2-ethylphenyl)amino]-5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B11298655.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine](/img/structure/B11298665.png)
![2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11298671.png)
![4-chloro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11298672.png)
![N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11298679.png)
![5-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B11298685.png)
![2-{1-(4-methoxyphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11298691.png)

![N-(2-ethoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11298702.png)
